molecular formula C14H19NO4 B8417790 2-Methyl-4-(2-morpholinoethoxy)benzoic acid

2-Methyl-4-(2-morpholinoethoxy)benzoic acid

Cat. No.: B8417790
M. Wt: 265.30 g/mol
InChI Key: AWWGZWCSHZJLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2-morpholinoethoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-hydroxybenzoic acid and morpholine.

    Etherification: The hydroxyl group of 2-methyl-4-hydroxybenzoic acid is etherified with 2-chloroethylmorpholine under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-morpholinoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2-Methyl-4-(2-morpholinoethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-morpholinoethoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoic acid moiety may also play a role in binding to target proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2-piperidin-4-yl-ethoxy)-benzoic acid
  • 2-Methyl-4-(2-pyrrolidin-4-yl-ethoxy)-benzoic acid
  • 2-Methyl-4-(2-piperazin-4-yl-ethoxy)-benzoic acid

Uniqueness

2-Methyl-4-(2-morpholinoethoxy)benzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit distinct reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-methyl-4-(2-morpholin-4-ylethoxy)benzoic acid

InChI

InChI=1S/C14H19NO4/c1-11-10-12(2-3-13(11)14(16)17)19-9-6-15-4-7-18-8-5-15/h2-3,10H,4-9H2,1H3,(H,16,17)

InChI Key

AWWGZWCSHZJLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCOCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of sodium hypobromite, prepared at 0° C. by dissolving sodium hydroxide (45.71 g, 1.14 mole) in water (200 mL) and bromine (16.3 mL, 0.30 mole) over 5 minutes. This solution is then added dropwise over 30 minutes to a solution of 1-[2-methyl-4-(2-morpholin-4-yl-ethoxy)-phenyl]-ethanone (19.2 g, 0.073 mole) in dioxane (140 mL), then warmed to 40° C. and stirred for 30 minutes. Sodium bisulfite is added to destroy the excess sodium hypobromite and then diluted with water (800 mL) and stirred overnight at ambient temperature. The volume is reduced in-vacuo by about 300 mL and then acidified with 3 N hydrochloric acid to pH 6. This is then extracted repeatedly with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered and evaporated to give a white solid, 4.09 g (21%), MS (ESI): m/z 266.2 (M+H).
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